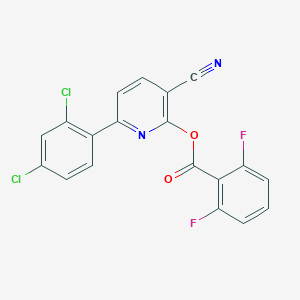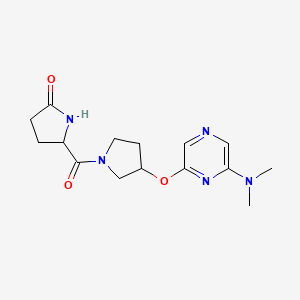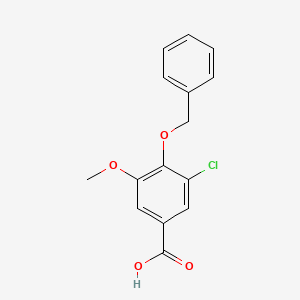
2-ブロモアセトアミドチオフェン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-2-bromoacetamidothiophene-3-carboxylate is a chemical compound with the molecular formula C8H8BrNO3S. It is known for its versatile applications in scientific research, particularly in the fields of drug development, materials science, and organic synthesis.
科学的研究の応用
Methyl-2-bromoacetamidothiophene-3-carboxylate is used in diverse scientific research applications, including:
Drug Development: It serves as a building block for synthesizing pharmaceutical compounds.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl-2-bromoacetamidothiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product, which is crucial for its application in various industries .
化学反応の分析
Types of Reactions
Methyl-2-bromoacetamidothiophene-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often altering its reactivity and properties.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
作用機序
The mechanism of action of Methyl-2-bromoacetamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom can participate in substitution reactions, leading to the formation of new derivatives with potential biological activity. Additionally, its thiophene ring structure contributes to its reactivity and interaction with other molecules .
類似化合物との比較
Similar Compounds
- Methyl 3-Bromothiophene-2-carboxylate
- Methyl 2-Bromothiophene-3-carboxylate
Uniqueness
Methyl-2-bromoacetamidothiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its combination of a bromine atom and a thiophene ring makes it particularly valuable in synthetic chemistry and materials science .
特性
IUPAC Name |
methyl 2-[(2-bromoacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBRULIUSXEIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2376611.png)
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)
![3-[(2-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2376614.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)



![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)
![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)
![5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2376624.png)

![1-[(4-Methoxyphenyl)methyl]-6-oxo-2-phenylpiperidine-3-carboxylic acid](/img/structure/B2376630.png)
